Trimethyl[4-(triphenylstannyl)butyl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[4-(triphenylstannyl)butyl]stannane is an organotin compound characterized by the presence of tin-carbon bonds. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions due to their ability to act as radical reducing agents .
Vorbereitungsmethoden
The synthesis of Trimethyl[4-(triphenylstannyl)butyl]stannane typically involves the reaction of triphenyltin chloride with a Grignard reagent, followed by the addition of trimethyltin chloride. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent the hydrolysis of the organotin compounds . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Trimethyl[4-(triphenylstannyl)butyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and hydroxides.
Reduction: It can act as a reducing agent in radical reactions, often using reagents like lithium aluminium hydride.
Substitution: The compound can participate in substitution reactions, where the tin atom is replaced by other functional groups.
Common reagents used in these reactions include Grignard reagents, lithium aluminium hydride, and various halides. The major products formed from these reactions depend on the specific conditions and reagents used but often include tin oxides, hydroxides, and substituted organotin compounds .
Wissenschaftliche Forschungsanwendungen
Trimethyl[4-(triphenylstannyl)butyl]stannane has several scientific research applications:
Wirkmechanismus
The mechanism of action of Trimethyl[4-(triphenylstannyl)butyl]stannane involves the formation of tin-centered radicals, which can participate in various radical reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new chemical bonds . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Trimethyl[4-(triphenylstannyl)butyl]stannane can be compared with other organotin compounds, such as tributyltin hydride and trimethyltin chloride . While all these compounds are used in radical reactions, this compound is unique due to its specific structure, which allows for different reactivity and selectivity in chemical reactions. Similar compounds include:
Tributyltin hydride: Known for its use in radical reductions and hydrostannation reactions.
Trimethyltin chloride: Used in the synthesis of other organotin compounds and as a reagent in organic synthesis.
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
61222-21-7 |
---|---|
Molekularformel |
C25H32Sn2 |
Molekulargewicht |
569.9 g/mol |
IUPAC-Name |
trimethyl(4-triphenylstannylbutyl)stannane |
InChI |
InChI=1S/3C6H5.C4H8.3CH3.2Sn/c3*1-2-4-6-5-3-1;1-3-4-2;;;;;/h3*1-5H;1-4H2;3*1H3;; |
InChI-Schlüssel |
JWUDYOQONHWNFX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)CCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.